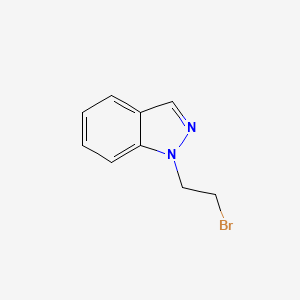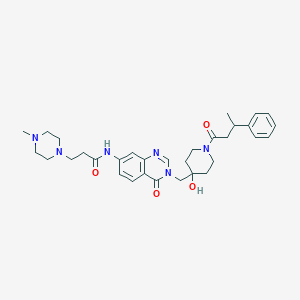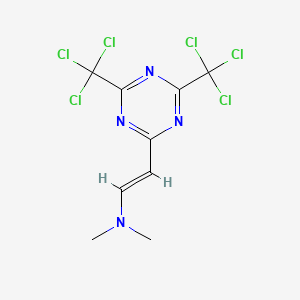
2-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N,N-dimethylethenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N,N-dimethylethenamine is a chemical compound known for its versatile applications, particularly in the field of photoinitiation. This compound is characterized by the presence of trichloromethyl groups and a triazine ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N,N-dimethylethenamine typically involves the reaction of trichloromethyl-substituted triazine derivatives with N,N-dimethylethenamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
2-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N,N-dimethylethenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the trichloromethyl groups.
Substitution: The triazine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with different functional groups, while substitution reactions can introduce a variety of substituents onto the triazine ring .
Scientific Research Applications
2-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N,N-dimethylethenamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N,N-dimethylethenamine involves the absorption of light, leading to the generation of reactive species such as free radicals. These reactive species initiate polymerization reactions by interacting with monomers to form polymer chains. The triazine ring and trichloromethyl groups play a crucial role in the photoinitiation process by facilitating the formation of these reactive species .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine: Similar in structure but with a methyl group instead of the N,N-dimethylethenamine moiety.
2-Chloro-4,6-bis(trichloromethyl)-1,3,5-triazine: Contains a chloro group, which alters its reactivity and applications.
Uniqueness
2-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N,N-dimethylethenamine is unique due to its specific combination of trichloromethyl groups and the N,N-dimethylethenamine moiety, which enhances its photoinitiation efficiency and versatility in various applications .
Properties
CAS No. |
83256-21-7 |
|---|---|
Molecular Formula |
C9H8Cl6N4 |
Molecular Weight |
384.9 g/mol |
IUPAC Name |
(E)-2-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-N,N-dimethylethenamine |
InChI |
InChI=1S/C9H8Cl6N4/c1-19(2)4-3-5-16-6(8(10,11)12)18-7(17-5)9(13,14)15/h3-4H,1-2H3/b4-3+ |
InChI Key |
SUDPVYHCXGUVMJ-ONEGZZNKSA-N |
Isomeric SMILES |
CN(C)/C=C/C1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Canonical SMILES |
CN(C)C=CC1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-2-{[(e)-(3,4-dichlorophenyl)methylidene]amino}-9h-fluoren-9-ol](/img/structure/B13126120.png)
![7,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13126123.png)
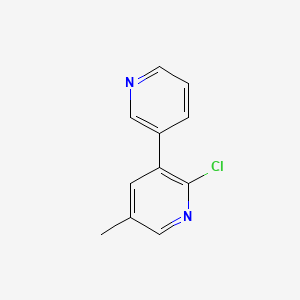
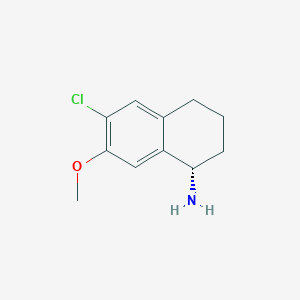

![tert-Butyl (1R,4S,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13126141.png)
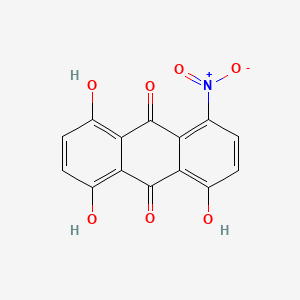
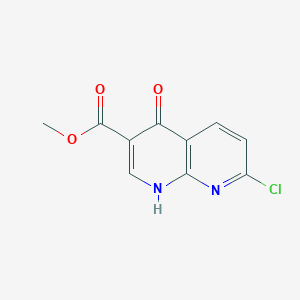
![7-Chloro-3-isopropyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13126157.png)
![8-Methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indolin]-6-amine](/img/structure/B13126162.png)
